

A Technical Guide to the Spectroscopic Characterization of 2-Chloro-3-nitropyridine

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Compound of Interest

Compound Name:	2-[(2-Chloro-3-pyridyl)oxy]-3-nitropyridine
CAS No.:	175135-50-9
Cat. No.:	B060430

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This guide provides an in-depth analysis of the spectroscopic data for 2-chloro-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The structural elucidation of this molecule is paramount for ensuring the quality and efficacy of the final products. Herein, we will explore the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the experimental choices and interpretation of the results.

Molecular Structure and Spectroscopic Overview

2-Chloro-3-nitropyridine is a substituted pyridine ring with the molecular formula $C_5H_3ClN_2O_2$. [1] The strategic placement of the chloro and nitro groups on the pyridine ring creates a unique electronic environment, which is reflected in its spectroscopic signatures. Understanding these signatures is crucial for researchers in drug development and organic synthesis.

Molecular Structure of 2-Chloro-3-nitropyridine

Caption: Chemical structure of 2-chloro-3-nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2-chloro-3-nitropyridine, both ^1H and ^{13}C NMR provide critical information for structural confirmation.

^1H NMR Spectroscopy

The ^1H NMR spectrum of 2-chloro-3-nitropyridine is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants are influenced by the electron-withdrawing effects of the chloro and nitro substituents.

Experimental Protocol: ^1H NMR Spectroscopy

A standard protocol for acquiring a ^1H NMR spectrum would involve:

- Dissolving a small sample of 2-chloro-3-nitropyridine (approximately 5-10 mg) in a deuterated solvent (e.g., CDCl_3 or acetone- d_6) in an NMR tube.
- Acquiring the spectrum on a 300 MHz or higher field NMR spectrometer.
- Referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane).

^1H NMR Data for 2-Chloro-3-nitropyridine

Proton	Chemical Shift (δ) in CDCl_3 (ppm)	Multiplicity	Coupling Constants (J) in Hz
H-6	8.644	dd	J = 4.7, 1.8
H-4	8.251	dd	J = 8.0, 1.8
H-5	7.507	dd	J = 8.0, 4.7

Data sourced from ChemicalBook.[2]

Interpretation of the ^1H NMR Spectrum:

- H-6: This proton is ortho to the ring nitrogen and experiences the strongest deshielding effect, hence its downfield chemical shift. It is coupled to both H-5 (ortho coupling) and H-4 (meta coupling), resulting in a doublet of doublets.
- H-4: This proton is deshielded by the adjacent nitro group. It is coupled to H-5 (ortho coupling) and H-6 (meta coupling), also appearing as a doublet of doublets.
- H-5: This proton is the most upfield of the three, being least affected by the electron-withdrawing groups. It is coupled to both H-4 and H-6 (ortho couplings), giving a doublet of doublets.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C, these spectra are typically acquired with proton decoupling.

¹³C NMR Data for 2-Chloro-3-nitropyridine

While a complete, unambiguously assigned ¹³C NMR dataset is not readily available in the public domain, the spectrum would be expected to show five distinct signals for the five carbons of the pyridine ring. The chemical shifts would be significantly influenced by the attached substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: IR Spectroscopy

A common method for solid samples is Attenuated Total Reflectance (ATR) FT-IR:

- A small amount of the solid sample is placed directly on the ATR crystal.
- Pressure is applied to ensure good contact between the sample and the crystal.
- The IR spectrum is recorded.

Key IR Absorption Bands for 2-Chloro-3-nitropyridine

Wavenumber (cm ⁻¹)	Functional Group	Vibrational Mode
~1530	Nitro group (NO ₂)	Asymmetric stretch
~1350	Nitro group (NO ₂)	Symmetric stretch
~1580-1450	Aromatic C=C and C=N	Ring stretching
~1100-1000	C-Cl	Stretching
~850-750	C-H	Out-of-plane bending

Note: These are approximate ranges and the exact peak positions can be found on the NIST WebBook.[\[3\]](#)

Interpretation of the IR Spectrum:

The presence of strong absorption bands around 1530 cm⁻¹ and 1350 cm⁻¹ are characteristic of the asymmetric and symmetric stretching vibrations of the nitro group, respectively. The various bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic pyridine ring. The C-Cl stretch is typically weaker and appears in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- A small amount of the sample is introduced into the mass spectrometer.
- The sample is vaporized and then bombarded with a high-energy electron beam, causing ionization and fragmentation.
- The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Mass Spectrum of 2-Chloro-3-nitropyridine

m/z	Interpretation
158/160	Molecular ion (M ⁺) peak, showing the isotopic pattern for one chlorine atom.
112/114	[M - NO ₂] ⁺
76	[C ₄ H ₂ N] ⁺

Data sourced from the NIST WebBook.[\[4\]](#)

Interpretation of the Mass Spectrum:

The molecular ion peak at m/z 158 and 160 in an approximate 3:1 ratio is a clear indication of the presence of one chlorine atom. The loss of the nitro group (mass 46) to give a fragment at m/z 112 is a common fragmentation pathway for nitroaromatic compounds. Further fragmentation leads to the pyridyl cation at m/z 76.

Summary and Conclusion

The collective spectroscopic data from NMR, IR, and MS provide a comprehensive and self-validating confirmation of the structure of 2-chloro-3-nitropyridine. The ¹H NMR spectrum clearly resolves the three aromatic protons, while the IR spectrum confirms the presence of the key nitro and chloro functional groups. The mass spectrum provides the molecular weight and a characteristic fragmentation pattern. This guide serves as a valuable resource for researchers working with this important chemical intermediate, enabling them to confidently identify and characterize the compound.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 79613, 2-Chloro-3-nitropyridine.[\[Link\]](#)
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Sources

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